(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate
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Overview
Description
The compound (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate
is a chemical compound with the molecular formula C26H18F3N3O2S
. It has a molecular weight of 493.500 Da . The compound is also known as 1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol
.
Scientific Research Applications
Metal-Organic Frameworks (MOFs) Construction
The construction of copper metal–organic systems through altering the substituent positions of new flexible carboxylate ligands showcases the potential application in designing Metal-Organic Frameworks (MOFs). These frameworks, formed by the assembly of copper ions with flexible dicarboxylate ligands, exhibit diverse structures ranging from discrete molecular chairs to two-dimensional layer structures. Such MOFs have implications in various fields, including catalysis, gas storage, and separation technologies due to their unique structural characteristics (Dai et al., 2009).
Catalysis
The use of sulfuric acid esters as recyclable catalysts for the synthesis of bis(pyrazolones) demonstrates the compound's utility in facilitating chemical transformations. This approach, employing a condensation reaction between aromatic aldehydes and pyrazolone in the presence of a heterogeneous catalyst, highlights the potential for the development of more sustainable and efficient catalytic processes (Tayebi et al., 2011).
Pharmacological Research
The computational and pharmacological evaluation of novel heterocyclic derivatives, including pyrazoles, for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, underscores the compound's significance in drug discovery and development. Such studies provide insights into the molecular mechanisms of action and therapeutic potential of these compounds in treating various ailments (Faheem, 2018).
Antimicrobial Agents
The design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents demonstrate the compound's relevance in addressing microbial resistance. By exploring the antimicrobial efficacy of these synthesized compounds, researchers can identify new therapeutic agents capable of combating a broad spectrum of microbial pathogens (Bhat et al., 2016).
Safety and Hazards
The compound (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate
is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methyl 4-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O2S/c1-32-24(35-21-9-5-8-20(14-21)26(27,28)29)22(23(31-32)18-6-3-2-4-7-18)16-34-25(33)19-12-10-17(15-30)11-13-19/h2-14H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWLTNPHKUKFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)C#N)SC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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